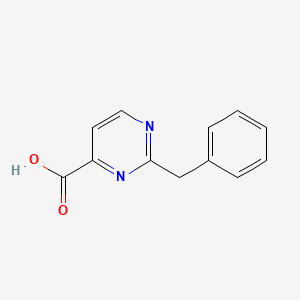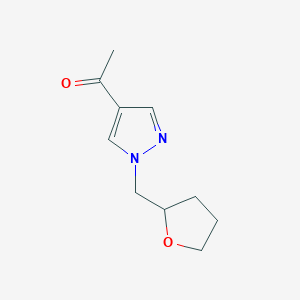
1-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one
Descripción general
Descripción
The compound “1-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a common motif in many biologically active molecules . It also contains a pyrazole ring, which is a type of aromatic organic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydrofuran and pyrazole rings, as well as the ethanone group . The tetrahydrofuran ring is a five-membered ring containing four carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the oxygen atom in the tetrahydrofuran ring could potentially allow for hydrogen bonding .Aplicaciones Científicas De Investigación
Structural Characterization and Analysis
- The related pyrazoline compound, 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, has been synthesized and characterized using spectroscopic techniques. Its crystal structure was confirmed by X-ray diffraction studies, demonstrating the compound's potential in structural analysis and materials science (Delgado et al., 2020).
Synthesis of Ditopic Ligands
- Research has been conducted on the synthesis of compounds containing bis(1H-pyrazol-1-yl)methane fragments, highlighting the utility of these compounds in creating chelating ligands. These compounds play a significant role in coordination chemistry and could be pivotal in the development of new materials and catalysts (Nudnova et al., 2007).
Development of Novel Heterocycles
- Research has focused on synthesizing novel heterocycles involving pyrazolin-N-thioamides, demonstrating the versatility of these compounds in creating new molecules with potential applications in pharmacology and materials science (Kariuki et al., 2022).
Molecular Docking and Insecticidal Evaluation
- Studies have explored the insecticidal activity of pyrazole-based tetrahydropyrimidine derivatives, indicating the potential of these compounds in developing new insecticides or related applications. This research demonstrates the biological activity of these molecules (Halim et al., 2020).
Electrocatalytic Activity in Copper(II) Complexes
- Copper(II) complexes containing bis(pyrazol-1-yl)methane ligands have been synthesized and investigated for their electrocatalytic activities. This research highlights the potential of these compounds in electrochemical applications, such as sensors or catalysts (Potapov et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)9-5-11-12(6-9)7-10-3-2-4-14-10/h5-6,10H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHRBPUVIJSIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Morpholine-4-sulfonyl)-3-trifluoromethyl-phenyl]-ethanone](/img/structure/B1467906.png)
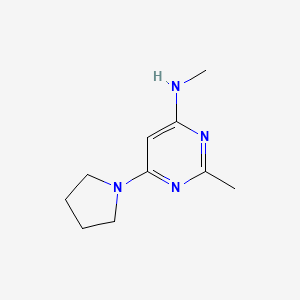
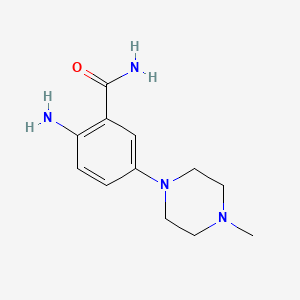
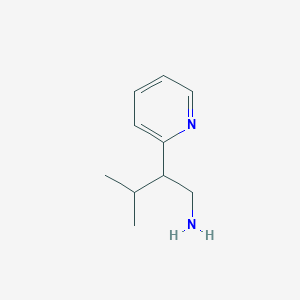
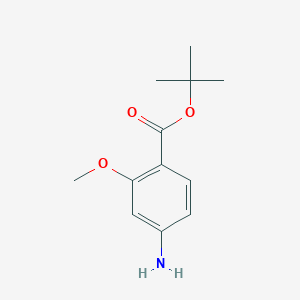

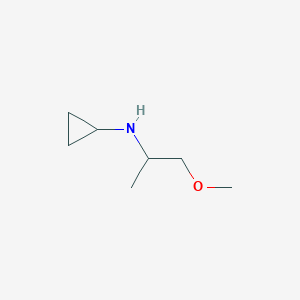
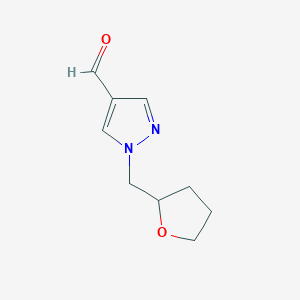
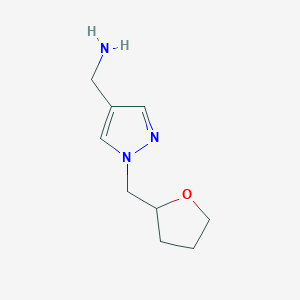
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467921.png)
![2-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467922.png)

